molecular formula C13H12ClNOS2 B2945719 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide CAS No. 1257551-19-1

5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide

Cat. No. B2945719
CAS RN: 1257551-19-1
M. Wt: 297.82
InChI Key: QYUNILNEMAQMJB-UHFFFAOYSA-N
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Description

“5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives, including “5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide”, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Anticancer Activity

Research by Atta and Abdel‐Latif (2021) explored the synthesis of new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, showing good in vitro cytotoxicity against four cell lines. This indicates the potential of thiophene-based compounds in developing anticancer agents (Atta & Abdel‐Latif, 2021).

Antitubercular Applications

Marvadi et al. (2020) designed and synthesized novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, evaluating them for antitubercular activity. Five analogs demonstrated promising results against Mycobacterium tuberculosis H37Rv, suggesting a potential route for developing antitubercular therapies (Marvadi et al., 2020).

Antibacterial and Antioxidant Activities

Studies on thiophene-2-carboxamide derivatives have shown their applications in developing compounds with antibacterial and antioxidant properties. For instance, Kumar et al. (2008) highlighted the potential of acid chloride derivatives of 2-amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in exhibiting significant in vitro anti-inflammatory and antioxidant activities (Kumar et al., 2008).

Structural and Physicochemical Characterizations

Further studies include the synthesis and structural characterization of thiophene-based carboxamides and their metal complexes, examining their physicochemical properties and applications in various domains such as antimicrobial activities. For example, Aktan, Gündüzalp, and Özmen (2017) synthesized carboxamides and their Cu(II), Zn(II) complexes, showing good antibacterial effects against E. coli, which underlines the versatility of thiophene-based compounds in scientific research (Aktan et al., 2017).

Future Directions

Thiophene-based analogs have been fascinating a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Mechanism of Action

Mode of Action

. The interaction of the compound with its targets and the resulting changes would depend on the specific biological targets, which are yet to be identified.

Biochemical Pathways

Thiophene derivatives are known to affect various biochemical pathways, leading to diverse biological effects .

properties

IUPAC Name

5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS2/c14-12-4-3-11(18-12)13(16)15(10-1-2-10)7-9-5-6-17-8-9/h3-6,8,10H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUNILNEMAQMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide

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